2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15687743
InChI: InChI=1S/C18H18N4O2S/c1-2-22-15-9-5-4-8-14(15)20-18(22)25-12-17(24)21-19-11-13-7-3-6-10-16(13)23/h3-11,23H,2,12H2,1H3,(H,21,24)/b19-11+
SMILES:
Molecular Formula: C18H18N4O2S
Molecular Weight: 354.4 g/mol

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

CAS No.:

Cat. No.: VC15687743

Molecular Formula: C18H18N4O2S

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide -

Specification

Molecular Formula C18H18N4O2S
Molecular Weight 354.4 g/mol
IUPAC Name 2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C18H18N4O2S/c1-2-22-15-9-5-4-8-14(15)20-18(22)25-12-17(24)21-19-11-13-7-3-6-10-16(13)23/h3-11,23H,2,12H2,1H3,(H,21,24)/b19-11+
Standard InChI Key PATTXQMFXSJDLA-YBFXNURJSA-N
Isomeric SMILES CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC=C3O
Canonical SMILES CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC=C3O

Introduction

The compound 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a synthetic organic molecule that belongs to the class of benzimidazole derivatives. These compounds are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of the compound's structure, synthesis, biological activities, and potential applications.

Key Functional Groups

  • Benzimidazole: Known for its bioactive properties.

  • Thioether (-S-): Contributes to the molecule's stability and reactivity.

  • Hydrazide (-CONHNH2): Involved in biological interactions.

  • Phenolic Hydroxyl (-OH): Enhances antioxidant potential.

Synthesis of the Compound

The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide typically involves:

  • Preparation of Benzimidazole Derivative: Starting with o-phenylenediamine and ethylating agents to form 1-ethylbenzimidazole.

  • Thioether Formation: Reaction with a thiol compound to introduce the sulfanyl group.

  • Hydrazide Formation: Acetohydrazide is synthesized by reacting ethyl acetate derivatives with hydrazine hydrate.

  • Schiff Base Formation: Condensation of the hydrazide with 2-hydroxybenzaldehyde under reflux conditions in ethanol.

Antimicrobial Activity

Benzimidazole derivatives have demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria as well as fungi. The presence of the Schiff base and phenolic hydroxyl groups enhances interaction with microbial enzymes.

Anticancer Activity

Compounds containing benzimidazole cores have shown promising results in inhibiting cancer cell proliferation, particularly in colorectal cancer cell lines (e.g., HCT116). The Schiff base functionality is believed to play a role in binding to DNA or enzymes involved in cell division.

Enzyme Inhibition

The compound may act as an inhibitor for enzymes like dihydrofolate reductase (DHFR), which is critical for purine synthesis in cells, making it a potential candidate for antimetabolite drugs.

Pharmaceutical Applications

This compound is a candidate for drug development due to its:

  • Broad-spectrum antimicrobial activity.

  • Potent anticancer effects, especially against resistant strains or aggressive cancers.

Research Applications

The molecule serves as a scaffold for designing new derivatives with enhanced biological properties.

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